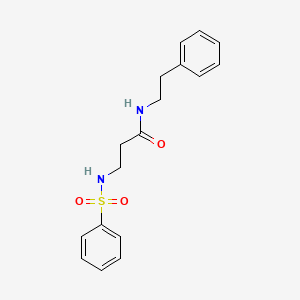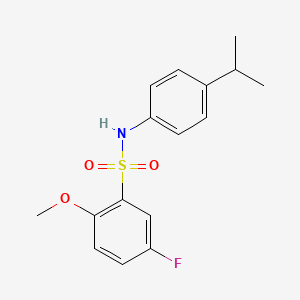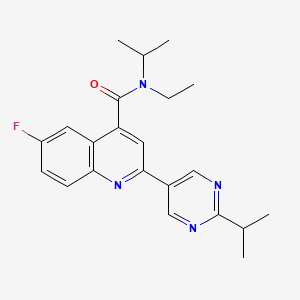
N-(2-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
Overview
Description
N-(2-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is a compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenylethyl group and a phenylsulfonyl group attached to a beta-alaninamide backbone. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide typically involves the reaction of 2-phenylethylamine with benzene sulfonyl chloride to form N-(2-phenylethyl)benzenesulfonamide. This intermediate is then reacted with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. The phenylsulfonyl group plays a crucial role in this binding interaction, enhancing the compound’s affinity for the enzyme .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)benzenesulfonamide: A precursor in the synthesis of N-(2-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide.
N-(2-phenylethyl)acetamide: Another sulfonamide derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both phenylethyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential antimicrobial activity make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(18-13-11-15-7-3-1-4-8-15)12-14-19-23(21,22)16-9-5-2-6-10-16/h1-10,19H,11-14H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBKFLMTXTBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4447728.png)
![N-[3-(3-isopropoxyphenyl)propyl]methanesulfonamide](/img/structure/B4447732.png)
![methyl 2-[(3,5-difluorobenzoyl)amino]benzoate](/img/structure/B4447743.png)
![2-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4447751.png)

![2-chloro-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4447762.png)
![N-(2,5-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4447769.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4447770.png)
![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447775.png)

![N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B4447784.png)
![N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B4447787.png)
![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}methanesulfonamide](/img/structure/B4447805.png)

